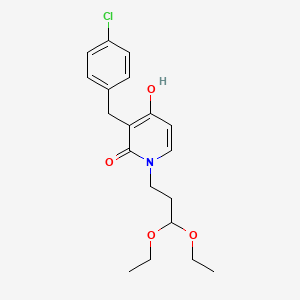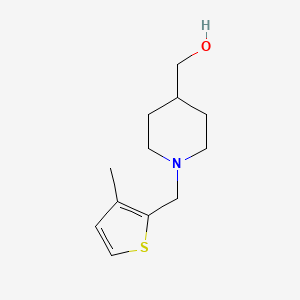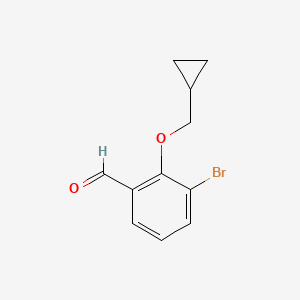
3-Bromo-2-cyclopropylmethoxy-benzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photolabile Protecting Group for Aldehydes and Ketones
Bhc-diol, a compound closely related to benzaldehydes, has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This demonstrates the potential for specific benzaldehyde derivatives to be used in light-sensitive applications, potentially including the synthesis or modification of complex organic molecules (Lu et al., 2003).
Synthesis of 2-Aryl-1,2-Dihydrophthalazines
The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, employing K2CO3 as a base and FeCl3 as a catalyst, yields 2-aryl-1,2-dihydrophthalazines. This process highlights the utility of bromomethylated benzaldehydes in synthesizing heterocyclic compounds, suggesting a similar utility for the specified compound in synthesizing novel organic structures (Aljaar et al., 2013).
Catalytic and Green Chemistry Applications
A study on the use of ionic liquids as solvents and catalysts for the Knoevenagel condensation between benzaldehyde and malononitrile points to innovative uses of benzaldehyde derivatives in green chemistry and catalysis. These findings suggest that compounds like 3-Bromo-2-cyclopropylmethoxy-benzaldehyde could find applications in environmentally friendly synthesis processes (Verdía et al., 2017).
Synthesis of Substituted Benzaldehydes
Research into the selective ortho-bromination of substituted benzaldoximes leading to the synthesis of substituted 2-bromobenzaldehydes demonstrates the strategic manipulation of benzaldehyde compounds to achieve specific electronic and structural properties, potentially relevant to the synthesis or modification of this compound for targeted applications (Dubost et al., 2011).
Propiedades
IUPAC Name |
3-bromo-2-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRVKKDWERLOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

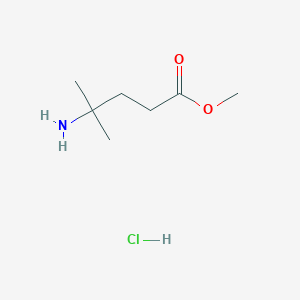
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)
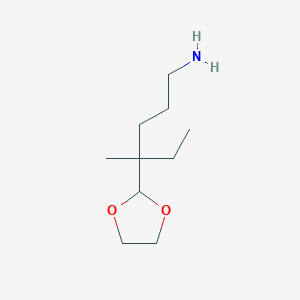
amine](/img/structure/B1465241.png)

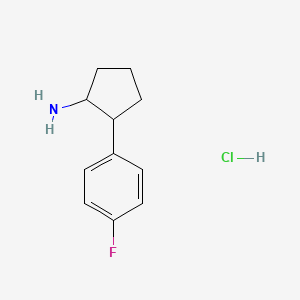
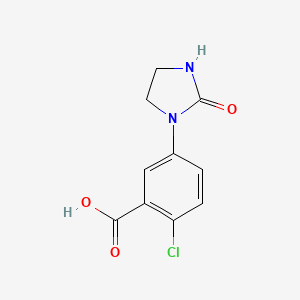
![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)
